molecular formula C17H12BrN B12818302 2-Bromo-4,5-diphenylpyridine

2-Bromo-4,5-diphenylpyridine

Cat. No.: B12818302
M. Wt: 310.2 g/mol
InChI Key: GLHZOIWAMKBUOR-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diphenylpyridine is a brominated pyridine derivative featuring phenyl substituents at the 4- and 5-positions of the heteroaromatic ring. Pyridine derivatives are critical in medicinal chemistry and materials science due to their electron-deficient nature, which facilitates diverse reactivity patterns. The bromine atom at the 2-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the diphenyl groups contribute steric bulk and modulate electronic properties. Although direct data on this compound are absent in the provided evidence, inferences about its behavior can be drawn from structurally related brominated aromatics and pyridine analogs .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-bromo-4,5-diphenylpyridine

InChI

InChI=1S/C17H12BrN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

GLHZOIWAMKBUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylpyridine typically involves the bromination of 4,5-diphenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 2-Bromo-4,5-diphenylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, biphenyl derivatives, and other heterocyclic compounds .

Scientific Research Applications

2-Bromo-4,5-diphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-3-methylpyridine

  • Structure : Bromine at position 2, methyl at position 3 (C₆H₆BrN).
  • Properties: Smaller molecular size (vs. C₁₇H₁₂BrN for 2-Bromo-4,5-diphenylpyridine) likely increases volatility.
  • Reactivity : Bromine at position 2 is reactive in nucleophilic substitutions, but the methyl group may sterically hinder certain reactions.
Property 2-Bromo-4,5-diphenylpyridine (Inferred) 2-Bromo-3-methylpyridine
Molecular Formula C₁₇H₁₂BrN C₆H₆BrN
Substituents 4,5-diphenyl, 2-Br 3-methyl, 2-Br
Log KOW High (predicted) Not reported
Stability Likely stable (similar to pyridines) Chemically stable

2-Bromo-4'-methoxyacetophenone

  • Structure: Brominated acetophenone derivative with a methoxy group.
  • Properties : Log KOW = 2.1 (), indicating moderate lipophilicity. The ketone group introduces polarity, contrasting with pyridine’s nitrogen-driven polarity.
  • Reactivity : Bromine on a benzene ring (vs. pyridine) may exhibit slower substitution due to lower electron deficiency.
  • Stability : Chemically stable under recommended conditions .
Property 2-Bromo-4,5-diphenylpyridine (Inferred) 2-Bromo-4'-methoxyacetophenone
Aromatic System Pyridine Benzene
Key Functional Groups Br, diphenyl Br, methoxy, ketone
Log KOW Higher (due to diphenyl groups) 2.1
Reactivity Enhanced (pyridine’s electron deficiency) Moderate

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

  • Structure : Pyridine with Br at position 4, bromomethyl at position 2, and methyl groups at 3 and 5.
  • Properties : Dual bromine atoms increase molecular weight (C₈H₈Br₂N) and reactivity. Steric hindrance from methyl groups may limit accessibility for reactions.
  • Hazards: Requires specific first-aid measures for inhalation (), suggesting higher toxicity compared to mono-brominated analogs.
Property 2-Bromo-4,5-diphenylpyridine (Inferred) 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine
Bromine Positions 2-Br 4-Br, 2-(bromomethyl)
Steric Effects High (diphenyl) Moderate (methyl groups)
Hazard Profile Likely lower High (two reactive Br atoms)

2-Bromo-4,6-dinitroaniline

  • Structure : Brominated aniline with nitro groups at 4 and 6.
  • Properties : Nitro groups are strongly electron-withdrawing, enhancing Br’s electrophilicity. Detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic risks .
  • Contrast : Aniline derivatives (e.g., 2-bromo-4,6-dinitroaniline) are more polar and toxic compared to pyridine analogs due to amine functionality and nitro groups.
Property 2-Bromo-4,5-diphenylpyridine (Inferred) 2-Bromo-4,6-dinitroaniline
Aromatic System Pyridine Benzene (aniline)
Key Substituents Br, diphenyl Br, nitro, amine
Toxicity Not reported Mutagenic, skin sensitizer
Environmental Presence Synthetic intermediate Textile contaminants

Key Research Findings

Substituent Effects : Bromine position and ring type (pyridine vs. benzene) critically influence reactivity. Pyridine’s electron deficiency accelerates Br substitution compared to benzene derivatives .

Steric and Electronic Modulation : Bulky substituents (e.g., diphenyl) reduce reaction rates but enhance thermal stability. Methyl groups offer minimal steric hindrance .

Toxicity Trends : Brominated anilines (e.g., 2-bromo-4,6-dinitroaniline) exhibit higher toxicity due to nitro/amine groups, whereas pyridine derivatives are less studied but likely safer .

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